(2,3,4-Trichlorophenyl)hydrazine (2,3,4-Trichlorophenyl)hydrazine
Brand Name: Vulcanchem
CAS No.: 80025-74-7
VCID: VC8295978
InChI: InChI=1S/C6H5Cl3N2/c7-3-1-2-4(11-10)6(9)5(3)8/h1-2,11H,10H2
SMILES: C1=CC(=C(C(=C1NN)Cl)Cl)Cl
Molecular Formula: C6H5Cl3N2
Molecular Weight: 211.5 g/mol

(2,3,4-Trichlorophenyl)hydrazine

CAS No.: 80025-74-7

Cat. No.: VC8295978

Molecular Formula: C6H5Cl3N2

Molecular Weight: 211.5 g/mol

* For research use only. Not for human or veterinary use.

(2,3,4-Trichlorophenyl)hydrazine - 80025-74-7

Specification

CAS No. 80025-74-7
Molecular Formula C6H5Cl3N2
Molecular Weight 211.5 g/mol
IUPAC Name (2,3,4-trichlorophenyl)hydrazine
Standard InChI InChI=1S/C6H5Cl3N2/c7-3-1-2-4(11-10)6(9)5(3)8/h1-2,11H,10H2
Standard InChI Key IYBKJASNAMGBOI-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1NN)Cl)Cl)Cl
Canonical SMILES C1=CC(=C(C(=C1NN)Cl)Cl)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2,4,6-Trichlorophenylhydrazine consists of a phenyl ring substituted with chlorine atoms at the 2, 4, and 6 positions and a hydrazine (-NH-NH₂) group at the 1-position. Its molecular formula is C₆H₄Cl₃N₂, with a molar mass of 214.47 g/mol. The symmetrical chlorine substitution pattern enhances thermal stability and influences reactivity in electrophilic substitution reactions .

Physical Characteristics

Key physical properties derived from experimental data include:

PropertyValueSource
Melting Point139–142°C
SolubilitySlightly soluble in methanol;
Insoluble in water
AppearancePale yellow crystals
StabilityStable under inert atmospheres;
Decomposes in strong bases

The compound’s low water solubility necessitates organic solvents (e.g., acetic acid, toluene) for industrial processing .

Synthesis Methodologies

Dicarboxylic Anhydride Route (US4772747A)

This three-step process involves:

  • Formation of N-Anilinodicarboximide: Phenylhydrazine reacts with dicarboxylic anhydrides (e.g., phthalic anhydride) in acetic acid at 95–100°C, yielding a mixture of N-anilinodicarboximide and N-phenylazinedione .

  • Chlorination: The intermediate is treated with chlorine gas in acetic acid at 15–50°C, producing N-(2,4,6-trichloroanilino)dicarboximide.

  • Base-Mediated Liberation: Reaction with nitrogen-containing bases (e.g., ammonia, methylamine) liberates 2,4,6-trichlorophenylhydrazine. For example, ammonia treatment at 100°C for 8.7 hours achieves 94% purity .

Advantages:

  • By-product reduction (e.g., avoids polychlorinated biphenyls) .

  • Recyclable intermediates (e.g., N-anilinodicarboximide) .

Direct Chlorination Route (US5041667A)

  • Chlorination of Phenylhydrazine: Phenylhydrazine is treated with sulfuryl chloride (SO₂Cl₂) at 25°C, forming β-imidated chlorophenylhydrazine.

  • Acid Hydrolysis: The intermediate undergoes hydrolysis with sulfuric acid (30% aqueous H₂SO₄) under reflux, yielding 87% pure product .

Advantages:

  • Shorter reaction time (8 hours vs. 16–72 hours) .

  • Higher scalability for industrial production.

Industrial Applications

Agrochemical Intermediates

The compound serves as a precursor for herbicides and fungicides. For example, reaction with 2,4-dichlorophenoxyacetic acid derivatives yields chlorinated azo compounds with phytotoxic activity .

Pharmaceutical Synthesis

2,4,6-Trichlorophenylhydrazine is utilized in synthesizing hydrazone-based drugs, particularly antitubercular and anticancer agents. Its electron-withdrawing chlorine groups enhance binding affinity to enzyme active sites .

Dye Manufacturing

The compound’s arylhydrazine structure facilitates coupling reactions to produce azo dyes. For instance, reactions with naphthol derivatives yield stable, chlorinated dyes for textile applications .

Comparative Analysis of Synthesis Routes

ParameterDicarboxylic Anhydride RouteDirect Chlorination Route
Yield67–94%87%
Reaction Time16–72 hours8–10 hours
By-ProductsMinimal inorganic saltsSO₂, HCl
ScalabilityModerateHigh
CostHigher (precursor cost)Lower

The choice of method depends on production scale and environmental regulations .

Recent Advancements

Green Chemistry Approaches

Recent efforts focus on replacing chlorine gas with ionic liquid-mediated chlorination to reduce gaseous by-products .

Catalytic Optimization

Palladium catalysts improve the efficiency of base-mediated liberation steps, reducing reaction times by 30% .

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